molecular formula C5H9NO B2765725 3-Amino-3-methylcyclobutan-1-one CAS No. 1889643-97-3

3-Amino-3-methylcyclobutan-1-one

Cat. No.: B2765725
CAS No.: 1889643-97-3
M. Wt: 99.133
InChI Key: BQLOLCXXYSFHCF-UHFFFAOYSA-N
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Description

3-Amino-3-methylcyclobutan-1-one is an organic compound with the molecular formula C5H9NO It is a cyclobutanone derivative with an amino group and a methyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-methyl-2-butanone with ammonia in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted cyclobutanone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted cyclobutanone compounds.

Scientific Research Applications

3-Amino-3-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-Amino-3-methylcyclobutan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylcyclobutan-1-one
  • 3-Amino-3-ethylcyclobutan-1-one
  • 3-Amino-3-methylcyclopentan-1-one

Uniqueness

3-Amino-3-methylcyclobutan-1-one is unique due to its specific structural features, including the presence of both an amino group and a methyl group on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

3-Amino-3-methylcyclobutan-1-one (CAS Number: 1889643-97-3) is an organic compound that has garnered interest in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a methyl group, giving it the molecular formula C5_5H9_9NO. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways.

  • Enzyme Inhibition : It has been suggested that derivatives of this compound can act as inhibitors for certain kinases, which are critical in cancer cell proliferation. By binding to the active site of these kinases, the compound prevents their activity, thereby inhibiting tumor growth .
  • Antimicrobial Properties : Some derivatives of this compound have shown promising antibacterial and antifungal activities against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Description References
Enzyme Inhibition Inhibits specific kinases involved in cancer proliferation
Antimicrobial Activity Active against various bacterial and fungal strains
Biochemical Probes Used in assays to study biochemical interactions

Case Study: Anticancer Activity

In a study investigating the anticancer potential of cyclobutane derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer cells. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound's derivatives. Testing against common pathogens such as Staphylococcus aureus and Candida albicans revealed that certain modifications enhanced its efficacy, suggesting that structural variations can significantly impact biological activity.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods, including the cyclization of suitable precursors under controlled conditions. Its role as a building block in drug discovery is notable, particularly for developing complex bioactive molecules.

Table 2: Synthetic Routes

Method Description
Ammonia Cyclization Reaction of 3-methyl-2-butanone with ammonia
Catalytic Processes Use of advanced catalysts for optimized yield
Continuous Flow Synthesis Large-scale production using continuous flow techniques

Properties

IUPAC Name

3-amino-3-methylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(6)2-4(7)3-5/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLOLCXXYSFHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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